5-Bromo-2,4-difluorobenzaldehyde
Overview
Description
5-Bromo-2,4-difluorobenzaldehyde is an organic compound with the molecular formula C7H3BrF2O It is a derivative of benzaldehyde, where the hydrogen atoms at positions 5, 2, and 4 on the benzene ring are replaced by bromine and fluorine atoms, respectively
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2,4-difluorobenzaldehyde are currently unknown .
Mode of Action
Like other benzaldehyde derivatives, it may interact with its targets through the aldehyde group, which can form covalent bonds with amino acid residues in proteins .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . The compound’s lipophilicity (Log Po/w) is estimated to be 1.8 , which may influence its distribution and bioavailability.
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown . More research is needed to understand the biological effects of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-difluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions on the benzene ring. For instance, a reaction involving 2,4-difluorobenzaldehyde with bromine in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, involving the use of advanced catalytic systems and reaction conditions to ensure efficient production. The compound is typically produced in facilities equipped with the necessary safety and environmental controls to handle the reactive bromine and fluorine reagents .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5-Bromo-2,4-difluorobenzoic acid.
Reduction: 5-Bromo-2,4-difluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2,4-difluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,5-difluorobenzaldehyde
- 2-Bromo-4,5-difluorobenzaldehyde
- 3,5-Difluorobenzaldehyde
Uniqueness
5-Bromo-2,4-difluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms at strategic positions on the benzene ring enhances its reactivity and potential for selective interactions with biological targets. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-bromo-2,4-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNBTKFAPDUBCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624022 | |
Record name | 5-Bromo-2,4-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473416-91-0 | |
Record name | 5-Bromo-2,4-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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